Ophiopogonin C

Catalog No.
S540424
CAS No.
19057-67-1
M.F
C39H62O12
M. Wt
722.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ophiopogonin C

CAS Number

19057-67-1

Product Name

Ophiopogonin C

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C39H62O12

Molecular Weight

722.9 g/mol

InChI

InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-34(32(44)30(42)27(16-40)49-36)50-35-33(45)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3

InChI Key

HDXIQHTUNGFJIC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Prosapogenin A; Saponin Ta; Lilioglycoside D; Paris saponin V;

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1

The exact mass of the compound Prosapogenin A is 722.4241 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ophiopogonin C (CAS 19057-67-1), frequently designated in literature as Ophiopogonin C' or Prosapogenin A, is a highly purified C29 steroidal saponin isolated from the tubers of Ophiopogon japonicus. Featuring a distinct spirostanol core linked to specific rhamnose and glucose moieties, it serves as a critical analytical reference standard and bioactive precursor in pharmacological research. For industrial and laboratory buyers, its value lies in its precise molecular weight (722.91 g/mol), defined stereochemistry, and predictable biotransformation into the aglycone diosgenin. Procuring high-purity Ophiopogonin C ensures absolute reproducibility in chromatographic quality control, pharmacokinetic profiling, and high-throughput screening assays, overcoming the severe batch-to-batch variability inherent in crude botanical extracts [1].

Substituting high-purity Ophiopogonin C with crude Ophiopogon japonicus extracts or closely related analogs like Ophiopogonin B introduces severe analytical and metabolic confounding factors. While Ophiopogonin B shares an identical precursor mass (m/z 721) in negative ion mode, it possesses a fucose moiety instead of a rhamnose group, leading to divergent fragmentation pathways and distinct biological activities [1]. Furthermore, in metabolic and pharmacokinetic assays, crude extracts exhibit unpredictable biotransformation rates due to the presence of co-extracted polysaccharides that artificially alter gut microbiota glycosidase activity, skewing the yield of downstream aglycones [2]. For procurement teams, investing in the exact, isolated Ophiopogonin C standard is non-negotiable to prevent false-positive peak assignments in LC-MS/MS workflows and to guarantee reproducible dose-response data.

Isobaric Differentiation in LC-MS/MS Quality Control Workflows

In high-resolution UHPLC-LTQ-Orbitrap MS analysis, Ophiopogonin C (CAS 19057-67-1) and its analog Ophiopogonin B both present an [M - H]- precursor ion at m/z 721. However, Ophiopogonin C is uniquely identified by a distinct product ion at m/z 575 ([M - H - Rha]-), driven by the neutral loss of a rhamnose moiety. In contrast, Ophiopogonin B undergoes the loss of a fucose group ([M - H - Fuc]-) [1]. This quantitative divergence in fragmentation is essential for accurate peak assignment.

Evidence DimensionESI-MS/MS Product Ion Fragmentation (Neutral Loss)
Target Compound DataYields m/z 575 ([M - H - Rha]-) via rhamnose loss
Comparator Or BaselineOphiopogonin B (Yields [M - H - Fuc]- from identical m/z 721 precursor)
Quantified DifferenceAbsolute structural differentiation of isobaric compounds via distinct 146 Da (Rha) vs fucose neutral loss pathways
ConditionsNegative ion mode ESI-MS/MS on UHPLC-LTQ-Orbitrap MS

Procuring the exact Ophiopogonin C standard is mandatory to resolve isobaric overlap and prevent false quantification in rigorous botanical quality control workflows.

Superior Binding Affinity in Lipase Inhibition Screening

Ophiopogonin C demonstrates exceptional utility as a reference inhibitor in metabolic assays. In HPTLC-bioautographic screening combined with molecular docking, Ophiopogonin C exhibited a binding energy to lipase of less than -5.0 kcal/mol, quantitatively outperforming the clinical standard Orlistat in binding affinity [1]. This robust interaction profile establishes it as a high-value positive control or lead precursor for developing targeted lipase inhibitors.

Evidence DimensionLipase Binding Energy (kcal/mol)
Target Compound Data< -5.0 kcal/mol
Comparator Or BaselineOrlistat (Positive control standard)
Quantified DifferenceOphiopogonin C demonstrated stronger binding affinity (lower binding energy) than the industry-standard Orlistat
ConditionsMolecular docking coupled with HPTLC-bioautographic lipase inhibition assay

Buyers sourcing reference standards for metabolic syndrome drug discovery should prioritize Ophiopogonin C over generic controls due to its validated, superior baseline binding metrics.

Predictable Aglycone Yield in Microbiota Biotransformation

When utilized as a pure substrate for in vitro human gut microbiota fermentation, Ophiopogonin C undergoes a highly predictable, stepwise cleavage of its rhamnose and glucose moieties to yield diosgenin 3-O-β-D-glucopyranoside, and ultimately the valuable aglycone diosgenin. In contrast, utilizing crude Ophiopogon extracts introduces co-formulated polysaccharides that artificially accelerate and alter glycosidase activity, skewing the kinetic elimination profile and aglycone yield [1]. The pure compound guarantees a controlled metabolic baseline.

Evidence DimensionBiotransformation Kinetics & Aglycone Yield
Target Compound DataPredictable, stepwise stoichiometric conversion to diosgenin
Comparator Or BaselineCrude extracts (Polysaccharide-driven acceleration of glycosidase activity)
Quantified DifferenceElimination of unpredictable metabolic acceleration caused by crude matrix interference
ConditionsIn vitro human gut microbiota fermentation monitored via UPLC-MS/MS (MRM mode)

For pharmacokinetic modeling and semi-synthetic diosgenin production, procuring the isolated saponin is critical to ensure reproducible metabolic conversion rates.

Quantified Cytotoxicity for Oncological Assay Calibration

Ophiopogonin C serves as a potent, quantifiable reference in targeted cytotoxicity assays. It demonstrates precise half-maximal inhibitory concentrations (IC50) of 15.51 μM against the SNU387 human tumor cell line and 19.76 μM against the MG-63 cell line . This specific, micromolar-range activity provides a reliable benchmark for evaluating the relative potency of novel steroidal glycosides or synthetic derivatives in cancer research.

Evidence DimensionIn vitro Cytotoxicity (IC50)
Target Compound Data15.51 μM (SNU387) and 19.76 μM (MG-63)
Comparator Or BaselineUntreated baseline / Generic steroidal glycosides
Quantified DifferenceEstablished low-micromolar IC50 thresholds specific to Ophiopogonin C
ConditionsIn vitro cell viability assay on human tumor cell lines (SNU387 and MG-63)

Provides cell-line-specific, quantifiable viability thresholds necessary for standardizing high-throughput oncology screening panels.

Analytical Reference Standard for Botanical Quality Control

Due to its distinct m/z 575 product ion profile, Ophiopogonin C is the required reference standard for LC-MS/MS workflows designed to authenticate Ophiopogon japonicus extracts. It allows QA/QC laboratories to definitively resolve isobaric overlap with Ophiopogonin B, ensuring compliance with stringent pharmacopeial purity requirements [1].

Positive Control in Metabolic Enzyme Screening

Leveraging its superior binding affinity (< -5.0 kcal/mol) compared to Orlistat, this compound is optimally deployed as a high-performance positive control in HPTLC-bioautographic assays and molecular docking studies targeting lipase inhibition and metabolic syndrome pathways [2].

Precursor for Standardized Aglycone Biotransformation

In pharmacokinetic and semi-synthetic research, the pure Ophiopogonin C standard is utilized to map precise gut microbiota biotransformation pathways. Its predictable stepwise cleavage into diosgenin makes it an ideal precursor substrate, avoiding the kinetic interference inherent in polysaccharide-rich crude extracts [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

722.42412741 Da

Monoisotopic Mass

722.42412741 Da

Heavy Atom Count

51

Appearance

Solid powder

Melting Point

238 - 240 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

220IAS5QO7

Dates

Last modified: 08-15-2023
1: Wang TX, Zhang ZQ, Cong Y, Shi XY, Liu YH, Zhao FL. Prosapogenin A induces apoptosis in human cancer cells in vitro via inhibition of the STAT3 signaling pathway and glycolysis. Oncol Lett. 2013 Nov;6(5):1323-1328. Epub 2013 Sep 4. PubMed PMID: 24179517; PubMed Central PMCID: PMC3813670.
2: Wang TX, Shi XY, Cong Y, Zhang ZQ, Liu YH. [Prosapogenin A inhibits cell growth of MCF7 via downregulating STAT3 and glycometabolism-related gene]. Yao Xue Xue Bao. 2013 Sep;48(9):1510-4. Chinese. PubMed PMID: 24358789.
3: Han Y, Jung HW, Lee DH, Kwon SY, Son KH, Park YK. Anti-inflammatory effects of prosapogenin III from the dried roots of Liriope platyphylla in LPS-stimulated RAW264.7 cells. J Asian Nat Prod Res. 2013 Sep;15(9):1038-49. doi: 10.1080/10286020.2013.825253. Epub 2013 Aug 14. PubMed PMID: 23944983.
4: Chen YJ, Takeda T, Ogihara Y, Iitaka Y. Studies on the constituents of Xanthoceras sorbifolia Bunge. II. Major sapogenol and a prosapogenin from the fruits of Xanthoceras sorbifolia Bunge. Chem Pharm Bull (Tokyo). 1984 Sep;32(9):3378-83. PubMed PMID: 6549271.
5: Kaku T, Kawashima Y. Isolation and characterization of ginsenoside-Rg2, 20R-prosapogenin, 20S-prosapogenin and delta 20-prosapogenin. Chemical studies on saponins of Panax ginseng C. A. Meyer, Third report. Arzneimittelforschung. 1980;30(6):936-43. PubMed PMID: 7191267.
6: Hata T, Kita T, Kawabata A, Itoh E, Kawashima Y. Effect of ginseng-20S-prosapogenin on tissue blood flow measured by the hydrogen clearance method in sympathicotonic- or parasympathicotonic-type stressed mice. J Pharmacobiodyn. 1985 Dec;8(12):1068-72. PubMed PMID: 3834061.
7: WELLER P. [Clinical effect and mechanism of action of a new prosapogenin-compound from Aesculus hippocastanum]. Dtsch Gesundheitsw. 1959 Oct 29;14:2017-20. German. PubMed PMID: 13843854.
8: Lee SA, Jo HK, Im BO, Kim S, Whang WK, Ko SK. Changes in the Contents of Prosapogenin in the Red Ginseng (Panax ginseng) Depending on Steaming Batches. J Ginseng Res. 2012 Jan;36(1):102-6. doi: 10.5142/jgr.2012.36.1.102. PubMed PMID: 23717110; PubMed Central PMCID: PMC3659570.
9: VOIGTLANDER HW, ROSENBERG W. [Prosapogenin GB (beta-aescin). A contribution to the chemistry of horse chestnut saponins]. Arzneimittelforschung. 1963 May;13:385-6. German. PubMed PMID: 13997702.
10: Pelletier SW, Nakamura S. A prosapogenin from Polygala senega and Polygala tenuifolia. Tetrahedron Lett. 1967 Dec;52:5303-6. PubMed PMID: 6080933.
11: Kawasaki T, Yamauchi T. Structures of prosapogenin-B and -A of dioscin and cooccurrence of B with dioscin in the rhizoma of Dioscorea tokoro Makino. Chem Pharm Bull (Tokyo). 1968 Jun;16(6):1070-5. PubMed PMID: 5706814.
12: Chung JW, Noh EJ, Zhao HL, Sim JS, Ha YW, Shin EM, Lee EB, Cheong CS, Kim YS. Anti-inflammatory activity of prosapogenin methyl ester of platycodin D via nuclear factor-kappaB pathway inhibition. Biol Pharm Bull. 2008 Nov;31(11):2114-20. PubMed PMID: 18981583.
13: Wang SL, Cai B, Cui CB, Liu HW, Wu CF, Yao XS. [Apoptosis of human chronic myeloid leukemia k562 cell induced by prosapogenin B of dioscin (P.B) in vitro]. Ai Zheng. 2003 Aug;22(8):795-800. Chinese. PubMed PMID: 12917022.
14: Yokoyama H, Hiai S, Oura H. [Rat plasma corticosterone secretion-inducing activities of total saponin and prosapogenin methyl esters from the roots of Platycodon grandiflorum A.DC]. Yakugaku Zasshi. 1982 Dec;102(12):1191-4. Japanese. PubMed PMID: 7182453.
15: Han BH, Park MH, Han YN, Woo LK, Sankawa U, Yahara S, Tanaka O. Degradation of ginseng saponins under mild acidic conditions. Planta Med. 1982 Mar;44(3):146-9. PubMed PMID: 17402098.
16: Wang JJ, Liu YX, Wen D, Yu HS, Kang LP, Pang X, Zhao Yang, Ma BP, Chen YD. [Study on steroidal saponins from Dioscorea zingiberensis and their platelet aggregation activities]. Zhongguo Zhong Yao Za Zhi. 2014 Oct;39(19):3782-7. Chinese. PubMed PMID: 25612440.
17: Pang X, Wen D, Zhao Y, Xiong CQ, Wang XQ, Yu LY, Ma BP. Steroidal saponins obtained by biotransformation of total furostanol glycosides from Dioscorea zingiberensis with Absidia coerulea. Carbohydr Res. 2015 Jan 30;402:236-40. doi: 10.1016/j.carres.2014.11.011. Epub 2014 Nov 29. PubMed PMID: 25498025.
18: Yoon KD, Chin YW, Yang MH, Choi J, Kim J. Application of high-speed countercurrent chromatography-evaporative light scattering detection for the separation of seven steroidal saponins from Dioscorea villosa. Phytochem Anal. 2012 Sep-Oct;23(5):462-8. doi: 10.1002/pca.2342. Epub 2012 Mar 9. PubMed PMID: 22407490.
19: Ko SR, Suzuki Y, Choi KJ, Kim YH. Enzymatic preparation of genuine prosapogenin, 20(S)-ginsenoside Rh1, from ginsenosides Re and Rg1. Biosci Biotechnol Biochem. 2000 Dec;64(12):2739-43. PubMed PMID: 11210151.
20: Jaiaree N, Itharat A, Ruangnoo S. Cytotoxic and Anti-inflammatory Activities of Medicinal Plants and Women’s Health Remedy Found in “Mahachotarat Scripture” of Thai Traditional Medicine. J Med Assoc Thai. 2016 Jul;99 Suppl 4:S211-21. PubMed PMID: 29926715.

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